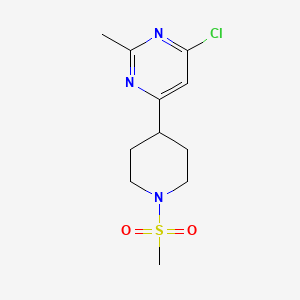

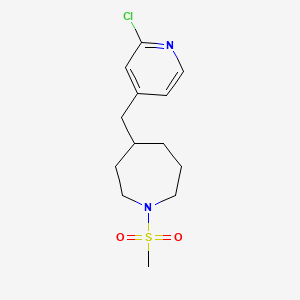

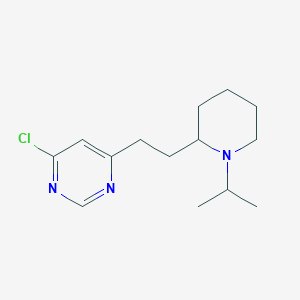

4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine

説明

“4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine” is a chemical compound with a molecular formula of C12H18ClN3O2S . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA . This compound is related to piperidones, which are of particular interest due to their unique biochemical properties .

Synthesis Analysis

The synthesis of this compound could involve the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine, followed by displacement of the sulfonyl group . Piperidones, which are precursors to the piperidine ring in this compound, have been synthesized through various methodologies .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, a piperidine ring, and a methylsulfonyl group . The exact structure can be determined using techniques such as single-crystal X-ray diffraction .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Additionally, it can undergo a sulfone displacement reaction .Physical And Chemical Properties Analysis

This compound has a molecular weight of 303.81 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the retrieved information.科学的研究の応用

Anticancer Properties

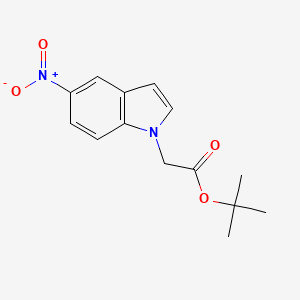

The synthesis and evaluation of pyrrolo [2,3-d]pyrimidine derivatives containing chlorine atoms at positions 4 and 6, along with a trichloromethyl group at position 2, revealed promising anticancer activity . Notably, compounds 14a, 16b, and 18b demonstrated significant cytotoxic effects against MCF7 breast cancer cells. Additionally, compound 17 exhibited activity against HePG2 and PACA2 cell lines. Molecular docking studies confirmed the binding affinity of these compounds to Bcl2 anti-apoptotic protein. At the gene expression level, they up-regulated P53, BAX, DR4, and DR5 while down-regulating Bcl2, Il-8, and CDK4 in MCF7 cells. These findings suggest potential applications in cancer therapy.

Anti-HIV Activity (Indole Derivatives)

Although not directly related to the compound itself, it’s worth noting that indole derivatives have been studied for their anti-HIV properties. For instance, Kasralikar et al. investigated novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies as potential anti-HIV-1 agents . While this specific compound was not part of their study, it highlights the broader field of antiviral research.

Pharmaceutical Testing

Researchers can use 4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine as a reference standard for pharmaceutical testing . High-quality reference standards are crucial for accurate results in drug development and quality control.

Custom Synthesis and Bulk Manufacturing

Chemical suppliers offer 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine (a related compound) for custom synthesis and bulk manufacturing . This availability facilitates research and development in various fields.

作用機序

将来の方向性

特性

IUPAC Name |

4-chloro-2-methyl-6-(1-methylsulfonylpiperidin-4-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O2S/c1-8-13-10(7-11(12)14-8)9-3-5-15(6-4-9)18(2,16)17/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPYYDJRMBYBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCN(CC2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

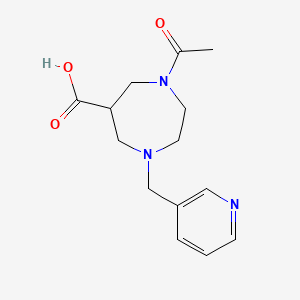

![1-[2-[2-(6-Chloropyridin-3-yl)ethyl]pyrrolidin-1-yl]ethanone](/img/structure/B1399371.png)

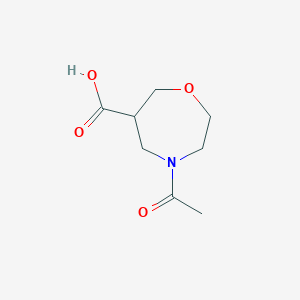

![1-Methanesulfonyl-4-(tetrahydro-pyran-4-yl)-[1,4]diazepane-6-carboxylic acid](/img/structure/B1399372.png)

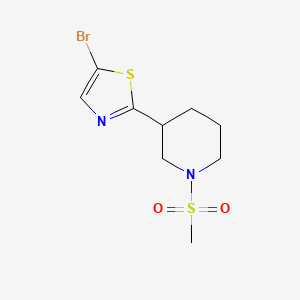

![1-[4-[(6-Chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone](/img/structure/B1399373.png)

![2-Chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine](/img/structure/B1399378.png)

![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1399386.png)